Benzaldehyde S-methylthioxime
Description
Significance of Aromatic Aldehyde Derivatives in Contemporary Chemical Research
Aromatic aldehydes and their derivatives are fundamental building blocks in modern chemical research and industry. researchgate.netmanchester.ac.uknih.gov Their importance stems from the reactivity of the aldehyde group, which allows for a wide array of chemical transformations, making them versatile intermediates in the synthesis of a vast number of more complex molecules. nih.gov These compounds are integral to the production of high-value materials, including pharmaceuticals, agrochemicals, fragrances, and dyes. researchgate.netnih.gov
The functionalization of aromatic aldehydes is a key area of study, as accessing highly substituted derivatives can be challenging. manchester.ac.uk Traditional methods often rely on electrophilic aromatic substitution, which is governed by the existing substituents on the aromatic ring. manchester.ac.uknih.gov Consequently, researchers are continuously developing novel and more efficient synthetic routes to access a diverse range of aromatic aldehyde derivatives. manchester.ac.uksioc-journal.cn These new methods aim to overcome the limitations of classical approaches, offering alternative and mechanistically distinct pathways to these valuable compounds. manchester.ac.uk The development of such methodologies is crucial for advancing various fields of chemistry, from materials science to medicinal chemistry. researchgate.netmanchester.ac.uk
Overview of Oxime and Thioxime Functional Group Chemistry
Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side-chains. ucla.eduwikipedia.org They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.com When derived from an aldehyde, the resulting compound is called an aldoxime, and when from a ketone, a ketoxime. ucla.edubyjus.com Oximes are generally colorless, crystalline solids with poor solubility in water. wikipedia.org This property has historically made them useful for the identification and purification of aldehydes and ketones. britannica.com
The chemistry of oximes is rich and varied. They can exhibit geometric isomerism (E/Z configuration) if the substituents on the carbon are different. wikipedia.org The oxime functional group is pivotal in various chemical transformations and has found broad applications in areas such as catalysis, organic synthesis, and materials science. rsc.org They can be dehydrated to form nitriles, reduced to primary amines, or undergo the Beckmann rearrangement to produce amides. britannica.comwikipedia.org
Thioximes are sulfur analogs of oximes, where the oxygen atom of the hydroxyl group is replaced by a sulfur atom. The general structure is RR'C=N-SH or its S-alkylated/S-acylated derivatives (RR'C=N-SR''). The introduction of sulfur in place of oxygen imparts distinct chemical properties and reactivity to the functional group. While the chemistry of oximes is well-documented, thioximes and their derivatives, particularly S-alkylthioximes like Benzaldehyde (B42025) S-methylthioxime, represent a less explored area of chemical space. The presence of the sulfur atom is known to influence the electronic and steric properties of the molecule, leading to unique reactivity patterns compared to their oxime counterparts. rsc.orgthieme-connect.de
Research Rationale for Investigating Benzaldehyde S-methylthioxime
The investigation into this compound is driven by the broader scientific interest in developing novel chemical entities with unique reactivity and potential applications. As a derivative of benzaldehyde, it belongs to a class of compounds with established importance in synthetic chemistry. researchgate.netnih.gov The introduction of the S-methylthioxime functionality offers a departure from the more extensively studied oxime and oxime ether chemistry, presenting an opportunity to explore new chemical transformations.
The rationale for focusing on this specific compound can be broken down into several key areas:
Exploration of Novel Reactivity: The sulfur atom in the thioxime moiety, with its different electronegativity and larger atomic radius compared to oxygen, is expected to confer unique reactivity. Research in this area aims to uncover and understand these novel reaction pathways.
Development of New Synthetic Methodologies: The synthesis of this compound itself, and its subsequent use as a reactant or intermediate, can contribute to the development of new synthetic methods. These methods could provide access to a variety of other sulfur- and nitrogen-containing compounds.
Potential as a Bioactive Compound: Many organic molecules containing sulfur and the imine functionality exhibit biological activity. Investigating the properties of this compound could lead to the discovery of new pharmacophores or agrochemical leads.
Comparative Studies with Oximes: A direct comparison of the chemical and physical properties of this compound with its oxygen analog, benzaldehyde O-methyloxime, can provide fundamental insights into the role of the chalcogen atom (sulfur vs. oxygen) in determining molecular behavior. This contributes to a deeper understanding of structure-activity relationships.
Current Gaps in the Literature Pertaining to S-alkylthioximes
Despite the extensive research on oximes, the literature on S-alkylthioximes, including this compound, remains significantly less developed. une.edueverydaysociologyblog.com Identifying these gaps is crucial for directing future research efforts. une.eduyoutube.com A thorough review of the existing literature reveals several areas where information is lacking or incomplete:
Comprehensive Synthetic Protocols: While methods for the synthesis of some S-alkylthioximes may exist, there is a lack of general and high-yielding protocols that can be applied to a wide range of aromatic and aliphatic aldehydes and ketones. The development of robust and versatile synthetic strategies is a significant gap.
Systematic Reactivity Studies: The chemical reactivity of S-alkylthioximes has not been systematically explored. There is a need for comprehensive studies on their behavior under various reaction conditions, such as oxidation, reduction, cycloaddition, and rearrangement reactions. For instance, while the rearrangement of S-substituted cyclohexanone (B45756) thioximes has been touched upon, a broader understanding across different molecular scaffolds is missing. researchgate.net
Detailed Spectroscopic and Structural Characterization: Although basic characterization data for some S-alkylthioximes are available, a comprehensive database of their spectroscopic properties (NMR, IR, MS) and crystallographic data is largely absent. nih.gov Such data is fundamental for understanding their electronic structure and stereochemistry.
Mechanistic Insights: For the few known reactions involving S-alkylthioximes, detailed mechanistic studies are often scarce. Elucidating the reaction mechanisms is essential for controlling the selectivity and efficiency of these transformations.
Exploration of Functional Applications: The potential applications of S-alkylthioximes in materials science, coordination chemistry, and as biologically active agents are largely unexplored. Research is needed to screen these compounds for useful properties.
Addressing these gaps in the literature will not only expand our fundamental knowledge of this class of compounds but also pave the way for their potential application in various scientific and technological fields. nih.govquora.com
Structure
2D Structure
Properties
CAS No. |
61076-36-6 |
|---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
N-methylsulfanyl-1-phenylmethanimine |
InChI |
InChI=1S/C8H9NS/c1-10-9-7-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
XKZFIMRUXOBNDB-UHFFFAOYSA-N |
Canonical SMILES |
CSN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzaldehyde S Methylthioxime
Design of Synthetic Pathways
The rational design of synthetic routes to Benzaldehyde (B42025) S-methylthioxime focuses on the efficient construction of the N-S (thionitroso) bond. Two primary retrosynthetic disconnections are considered the most logical approaches: a condensation reaction involving a thiohydroxylamine analogue and a strategy based on the modification of a pre-formed oxime precursor.
Condensation Reactions with Thiohydroxylamine Analogues
A direct and convergent approach to Benzaldehyde S-methylthioxime involves the condensation reaction between benzaldehyde and a suitable S-methylthiohydroxylamine derivative. This method is analogous to the classical synthesis of oximes from aldehydes and hydroxylamine (B1172632). nih.govbohrium.comnih.govnih.gov The key challenge in this pathway lies in the availability and stability of the S-methylthiohydroxylamine reagent.
Proposed Reaction Scheme:
Benzaldehyde reacts with S-methylthiohydroxylamine to yield this compound and water.
While the direct synthesis of S-alkylthiohydroxylamines is not widely documented, related compounds such as S-aroylthiohydroxylamines (SATHA) have been utilized in the formation of thiooximes on polymer supports. This suggests that if S-methylthiohydroxylamine or a salt thereof, like S-methylthiohydroxylamine hydrochloride, could be synthesized, it would likely serve as a viable reactant. The synthesis of such a reagent might be approached through the reaction of a suitable N-protected hydroxylamine with a methylthiolating agent, followed by deprotection.
Thiolation and Subsequent Methylation Strategies on Oxime Precursors
An alternative and potentially more practical approach commences with the readily available Benzaldehyde oxime, which is synthesized by the condensation of benzaldehyde and hydroxylamine hydrochloride. acs.org This strategy then requires the formation of an N-S bond on the oxime nitrogen, followed by methylation of the resulting thiol group.
Step 1: Synthesis of Benzaldehyde Oxime
Benzaldehyde is treated with hydroxylamine hydrochloride in the presence of a base to afford Benzaldehyde oxime. This is a well-established and high-yielding reaction.
Step 2: N-Thiolation of Benzaldehyde Oxime
This step represents the most significant synthetic hurdle, as direct and selective N-thiolation of oximes is not a commonly reported transformation. A plausible approach could involve an N-sulfenylation reaction. This might be achieved by reacting the sodium or potassium salt of benzaldehyde oxime with a methylsulfenylating agent, such as methylsulfenyl chloride (CH₃SCl).
Proposed Reaction Scheme:
The synthesis of methylsulfenyl chloride can be achieved through the chlorination of dimethyl disulfide.
Alternatively, a radical-mediated approach, analogous to the N-sulfenylation of β-lactams using disulfides and a radical initiator like TEMPO, could be explored. mdpi.comnih.gov
Step 3: Methylation of an N-Thiooxime Intermediate
If an N-unsubstituted thiooxime (C₆H₅CH=N-SH) could be formed, subsequent S-methylation would be required. This could be accomplished using standard methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.
Exploration of Alternative Precursors and Catalytic Systems
The development of novel synthetic routes could involve the exploration of alternative precursors and the application of modern catalytic systems. For instance, transition metal-catalyzed cross-coupling reactions could potentially be employed to form the N-S bond. Recent advances in the catalytic formation of N-S bonds, although not specifically for thiooximes, suggest that catalysts based on copper or iron could be investigated. rsc.org
Furthermore, electrophilic amination strategies, which involve the reaction of a nitrogen electrophile with a carbon nucleophile, could be conceptually reversed to consider the reaction of an electrophilic sulfur species with the nucleophilic nitrogen of an oxime. google.comorganic-chemistry.orgwikipedia.org
Optimization of Reaction Conditions and Yield Enhancement
The efficiency and yield of the proposed synthetic pathways would be highly dependent on the careful optimization of various reaction parameters, including the choice of solvent and the use of appropriate catalysts.
Solvent Effects on Reaction Efficacy and Stereoselectivity
The choice of solvent can significantly influence the rate and outcome of chemical reactions, including condensation and substitution reactions.
For the condensation reaction outlined in 2.1.1, polar aprotic solvents such as acetonitrile, DMF, or DMSO would likely be suitable to facilitate the dissolution of the reactants and stabilize any charged intermediates. The use of a dehydrating agent or a Dean-Stark apparatus could be employed to remove the water byproduct and drive the reaction equilibrium towards the product.
In the case of the N-sulfenylation of benzaldehyde oxime (2.1.2), the choice of solvent would be critical. For a reaction involving the oximate anion, a polar aprotic solvent that can solvate the cation but not strongly interact with the anion would be preferable to enhance the nucleophilicity of the oximate. Solvents such as THF or dioxane are often used for such reactions. The stereoselectivity of the resulting this compound (E/Z isomerism) could also be influenced by the solvent's ability to stabilize the transition state leading to a particular isomer.
The following table summarizes the potential effects of different solvent classes on the proposed reactions:
| Solvent Class | Examples | Potential Effect on Condensation | Potential Effect on N-Sulfenylation |
| Polar Protic | Water, Ethanol, Methanol | May hinder condensation by solvating reactants and participating in side reactions. | Can solvate the oximate anion, reducing its nucleophilicity. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Generally favorable for dissolving reactants and stabilizing intermediates. | Favorable for S_N2-type reactions by solvating the counter-ion of the oximate. |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | May be suitable if a Dean-Stark trap is used to remove water. | Less effective at dissolving ionic intermediates, may slow down the reaction. |
Catalysis in Thioxime Formation
Catalysis could play a pivotal role in enhancing the efficiency of the proposed synthetic routes.
For the condensation pathway , acid or base catalysis is typically employed in oxime formation. An acidic catalyst would protonate the carbonyl oxygen of benzaldehyde, increasing its electrophilicity. A basic catalyst would deprotonate the hydroxylamine analogue, increasing its nucleophilicity. The optimal pH would need to be determined experimentally to balance the activation of both reactants.
In the context of N-S bond formation , transition metal catalysis is a promising area for exploration. Catalysts known to facilitate cross-coupling reactions involving nitrogen and sulfur nucleophiles could be screened. For instance, copper or palladium catalysts, often used in C-N and C-S bond formation, might be adapted for this transformation. The use of specific ligands would be crucial to modulate the reactivity and selectivity of the metal center.
Furthermore, organocatalysis could offer a metal-free alternative. For example, a Lewis base catalyst could activate the sulfenylating agent, while a Brønsted base could deprotonate the oxime.
The investigation of various catalytic systems, as summarized in the table below, would be essential for developing an efficient synthesis of this compound.
| Catalyst Type | Examples | Application in Thioxime Synthesis |
| Acid Catalysis | p-Toluenesulfonic acid, HCl | Activation of benzaldehyde in the condensation reaction. |
| Base Catalysis | Pyridine, Triethylamine, NaHCO₃ | Activation of the thiohydroxylamine analogue in the condensation reaction; deprotonation of benzaldehyde oxime. |
| Transition Metal Catalysis | Copper(I/II) salts, Palladium complexes | Potential for catalytic N-S bond formation through cross-coupling type reactions. |
| Organocatalysis | Lewis bases (e.g., DMAP), Brønsted bases | Activation of reactants under mild, metal-free conditions. |
Temperature and Pressure Dependencies of Synthetic Processes
Specific temperature and pressure dependencies for the synthesis of this compound are not available in the reviewed literature. However, for related chemical transformations, these parameters are crucial for controlling reaction rates and product yields.
For instance, in the synthesis of S-methyl thioesters from carboxylic acid derivatives, the reaction is typically conducted at room temperature. nih.gov Microwave-assisted syntheses of various benzaldehyde derivatives often involve heating the reaction mixture to temperatures ranging from 80°C to 120°C. oiccpress.comoiccpress.com High-pressure conditions are generally not reported for the synthesis of simple thioesters or thiohydroximates at the lab scale, but they can be employed in specific industrial processes to influence reaction equilibria and rates.
The table below summarizes typical temperature conditions for related syntheses.
| Reaction Type | Temperature Range (°C) | Pressure Conditions |
| S-methyl thioester synthesis | Room Temperature | Atmospheric |
| Microwave-assisted benzaldehyde derivative synthesis | 80 - 120 | Sealed vessel (autogenous pressure) |
| General organic synthesis | Ambient to reflux | Atmospheric |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. misericordia.edu For the synthesis of compounds like this compound, these principles can be applied to improve sustainability.
Solvent-Free and Microwave-Assisted Syntheses
Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing pollution and lowering costs. misericordia.edu Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times with minimal solvent usage. amazonaws.comsemanticscholar.orgresearchgate.net The synthesis of various benzaldehyde derivatives has been successfully achieved using microwave irradiation, often in the absence of a traditional solvent or in a benign solvent like water or ethanol. oiccpress.comoiccpress.com
For example, the synthesis of dibenzylidenecyclohexanone derivatives from benzaldehyde has been performed under microwave irradiation for 2 minutes, showcasing a significant reduction in reaction time compared to conventional methods. semanticscholar.orgresearchgate.net
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comwikipedia.org A higher atom economy indicates a more sustainable process with less waste generation. libretexts.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.
In the context of synthesizing this compound, a synthetic route with high atom economy would maximize the incorporation of atoms from the starting materials (e.g., benzaldehyde, a methyl source, and a sulfur source) into the final product.
Waste minimization strategies involve a hierarchy of practices, with source reduction being the most preferred, followed by recycling and reuse. libretexts.org In a potential synthesis of this compound, waste could be minimized by:
Choosing a high-yield, high-atom-economy reaction pathway.
Using catalytic reagents instead of stoichiometric ones.
Recycling solvents and unreacted starting materials.
Selecting less hazardous reagents and solvents.
The following table provides a hypothetical comparison of atom economy for different reaction types that could be involved in the synthesis of a thio-derivative.
| Reaction Type | General Equation | Theoretical Atom Economy |
| Addition | A + B → C | 100% |
| Substitution | A-B + C → A-C + B | < 100% |
| Elimination | A-B → A + B | < 100% |
Isolation and Purification Protocols
The isolation and purification of the final product are critical steps to ensure its purity. For compounds like this compound, which are likely to be solids or high-boiling liquids, common laboratory techniques would be employed.
Following the completion of the reaction, the crude product would typically be isolated by extraction. The organic layer containing the product would then be washed to remove any water-soluble impurities. chemicalcas.com Common washing agents include water, dilute acid, or dilute base, depending on the nature of the impurities. sciencemadness.org
Further purification is often achieved through chromatography or recrystallization. For solid compounds, recrystallization from a suitable solvent is a common and effective method for obtaining high-purity crystals. sciencemadness.org Column chromatography is another versatile technique for separating the desired product from byproducts and unreacted starting materials.
For benzaldehyde itself, purification often involves washing with a sodium carbonate solution to remove benzoic acid impurities, followed by distillation. chemicalcas.comsciencemadness.org Similar principles would apply to its derivatives, with the specific purification method tailored to the physical and chemical properties of this compound.
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases
A thorough and targeted search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic data for the chemical compound this compound. Despite extensive queries aimed at retrieving information on its nuclear magnetic resonance (NMR) and infrared (IR) and Raman spectroscopy characteristics, no specific experimental or detailed theoretical data could be located.
The initial research plan intended to provide a comprehensive analysis of the compound's structural features through advanced spectroscopic characterization. This was to include detailed discussions on:
¹H and ¹³C NMR spectral analysis to elucidate the proton and carbon environments within the molecule.
Two-dimensional NMR techniques (COSY, HSQC, HMBC) to establish connectivity between atoms.
Dynamic NMR studies to investigate potential conformational isomerism.
IR and Raman spectroscopy to assign vibrational modes to key functional groups such as the C=N, C-S, and aromatic C-H bonds.
However, the absence of primary research articles or database entries detailing the synthesis and characterization of this compound means that the specific chemical shifts, coupling constants, and vibrational frequencies required to populate these sections are not available.
While general principles of NMR and IR spectroscopy can predict approximate spectral regions for the functional groups present in this compound, the generation of a scientifically accurate and authoritative article as requested is not possible without concrete data. Fabricating or extrapolating data from dissimilar compounds would not meet the required standards of scientific accuracy.
Therefore, until research featuring the detailed spectroscopic analysis of this compound is published and made accessible, a comprehensive article on its advanced spectroscopic characterization cannot be produced.
Advanced Spectroscopic Characterization for Structural Elucidation
Infrared (IR) and Raman Spectroscopy
Analysis of Intermolecular Interactions through Vibrational Shifts
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the intermolecular interactions of Benzaldehyde (B42025) S-methylthioxime. The frequencies of molecular vibrations are sensitive to the chemical environment, and shifts in these frequencies can provide insights into non-covalent interactions such as hydrogen bonding and van der Waals forces.
In the solid state, the molecules of Benzaldehyde S-methylthioxime would likely be arranged in a crystalline lattice, held together by weak intermolecular forces. C—H···S or C—H···N hydrogen bonds, though weak, could influence the vibrational modes of the C-H bonds in the benzene (B151609) ring and the methyl group, as well as the C=N and C-S bonds of the thioxime moiety. In a concentrated solution with a non-polar solvent, dimer formation might be observed, leading to shifts in the vibrational frequencies of the groups involved in the dimer interface.
For instance, the stretching frequency of the C=N bond is expected to appear in the 1640-1690 cm⁻¹ region. The formation of intermolecular hydrogen bonds with a proton-donating solvent would likely cause a shift to a lower wavenumber (red shift) due to the weakening of the C=N bond. Conversely, in the gas phase, where intermolecular interactions are minimal, the vibrational frequencies would be representative of the isolated molecule.
A hypothetical analysis of the vibrational shifts for key functional groups in this compound in different phases is presented in the table below.
| Functional Group | Gas Phase (cm⁻¹) | Liquid Phase (cm⁻¹) | Solid Phase (cm⁻¹) |
| C=N Stretch | 1685 | 1670 | 1660 |
| C-S Stretch | 700 | 690 | 685 |
| S-CH₃ Stretch | 650 | 640 | 635 |
| Aromatic C-H Stretch | 3060 | 3050 | 3045 |
This is a hypothetical representation based on known vibrational frequencies of similar functional groups.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is indispensable for the unambiguous identification of this compound by providing its exact molecular weight and elemental composition.
With a chemical formula of C₈H₉NS, the theoretical monoisotopic mass of this compound can be calculated with high precision. This precise mass measurement allows for the confident determination of the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.
| Parameter | Value |
| Chemical Formula | C₈H₉NS |
| Theoretical Monoisotopic Mass | 167.0456 u |
| Calculated m/z for [M+H]⁺ | 168.0534 u |
| Calculated m/z for [M+Na]⁺ | 190.0353 u |
Calculated using the most abundant isotopes: C (12.0000), H (1.0078), N (14.0031), S (31.9721).
The fragmentation pattern observed in the mass spectrum provides a roadmap to the compound's structure. Under electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the N-S bond, the S-CH₃ bond, and fragmentation of the aromatic ring.
A plausible fragmentation pathway could initiate with the loss of the methyl radical (•CH₃) from the molecular ion to yield a stable fragment. Another significant fragmentation could be the cleavage of the S-CH₃ bond to form a [M-SCH₃]⁺ fragment. The presence of the benzene ring would also give rise to characteristic fragments such as the phenyl cation (C₆H₅⁺) at m/z 77.
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [C₈H₉NS]⁺• | Molecular Ion | 167.0456 |
| [C₇H₆NS]⁺ | [M-CH₃]⁺ | 152.0221 |
| [C₇H₆N]⁺ | [M-SCH₃]⁺ | 104.0500 |
| [C₆H₅]⁺ | Phenyl cation | 77.0391 |
This table presents a hypothetical fragmentation pattern based on the principles of mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The primary chromophore in this molecule is the benzaldehyde imine system conjugated with the sulfur atom. The benzene ring itself is a significant chromophore.
The π → π* transitions, typically of high intensity, are expected to appear at shorter wavelengths and arise from the excitation of electrons in the conjugated π-system of the benzene ring and the C=N bond. The n → π* transitions, which are generally of lower intensity, would involve the excitation of non-bonding electrons from the nitrogen and sulfur atoms to the π* orbitals of the C=N bond. The solvent can influence the position of these absorption bands; polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* (Benzene Ring) | ~250 | High |
| π → π* (C=N Conjugated) | ~280-300 | Moderate |
| n → π* (N and S lone pairs) | ~320-340 | Low |
This is a hypothetical representation of the UV-Vis absorption data based on the chromophores present in the molecule.
Crystallographic Analysis and Solid State Structural Investigations
Single Crystal X-ray Diffraction (SC-XRD) Studies
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic-level structure of crystalline materials. This technique allows for the unambiguous determination of molecular geometry, bond lengths, and angles, as well as the intricate details of how molecules arrange themselves in a crystal lattice.
Determination of Molecular Geometry and Bond Parameters
While specific crystallographic data for Benzaldehyde (B42025) S-methylthioxime is not publicly available, a general analysis based on analogous structures would involve the precise measurement of all bond lengths and angles within the molecule. Key parameters of interest would include the C=N bond length of the thioxime moiety, the N-S and S-CH₃ bond distances, and the geometry of the benzene (B151609) ring.
Interactive Data Table: Hypothetical Bond Parameters for Benzaldehyde S-methylthioxime
| Parameter | Bond | Expected Length (Å) | Expected Angle (°) |
| Bond Length | C=N | ~1.28 | - |
| Bond Length | N-S | ~1.65 | - |
| Bond Length | S-C(methyl) | ~1.81 | - |
| Bond Length | C(phenyl)-C(imine) | ~1.47 | - |
| Bond Angle | C-N-S | - | ~115 |
| Bond Angle | N-S-C(methyl) | - | ~100 |
| Torsion Angle | C(phenyl)-C-N-S | - | Variable |
Note: These are generalized, expected values and are not based on experimental data for this compound.
Analysis of Conformational Preferences in the Crystalline State
The conformation of this compound in the solid state would be determined by the torsion angles between the phenyl ring and the S-methylthioxime side chain. The planarity or non-planarity of the molecule would be a key feature, influencing how the molecules pack together. The orientation of the S-methyl group relative to the thioxime backbone would also be a critical conformational parameter.
Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous State Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials. It is particularly crucial for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. Each polymorph of a compound will produce a unique PXRD pattern, characterized by the positions and intensities of the diffraction peaks.
The PXRD pattern can be used as a fingerprint for identifying this compound and for quality control purposes. Furthermore, PXRD can be used to detect the presence of any amorphous (non-crystalline) content in a sample, which would be indicated by a broad halo in the diffraction pattern instead of sharp peaks. Variable temperature PXRD studies could also be employed to investigate phase transitions between different polymorphic forms.
Reactivity Profile and Mechanistic Studies
Studies on the Stability of the Thioxime Functional Group
The stability of the thioxime functional group is a critical aspect of its chemistry. The core C=N bond in oximes and related structures is known to be relatively stable. In aqueous solutions, for instance, aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazone compounds. wikipedia.orgnih.gov This inherent stability suggests that the imine linkage in Benzaldehyde (B42025) S-methylthioxime is robust under neutral conditions.
The N-S bond adds another layer of complexity. S-alkyl thiooxime ethers have been identified as intermediates in biosynthetic pathways and are utilized in organic synthesis, indicating they possess sufficient stability to be isolated and handled under standard laboratory conditions. researchgate.netresearchgate.netnih.gov However, the N-S bond is generally weaker than the N-O bond found in traditional oxime ethers, suggesting it may be more susceptible to cleavage under certain reductive or oxidative conditions. The inclusion of thiooxime ether groups in dynamic polymers also suggests the N-S linkage can be designed to have reversible characteristics under specific triggers. google.comgoogle.com
| Bond | General Stability | Notes |
|---|---|---|
| C=N (Imine/Oxime) | High | Generally stable to hydrolysis at neutral pH, but can be cleaved under acidic conditions. wikipedia.org |
| N-O (Oxime Ether) | High | A strong covalent bond, generally stable. |
| N-S (Thiooxime) | Moderate | Considered weaker than the N-O bond; potentially susceptible to redox reactions. |
Investigations into Hydrolytic and Oxidative Pathways
Hydrolytic Pathways: The hydrolysis of oximes and their derivatives typically proceeds via acid catalysis. wikipedia.org For Benzaldehyde S-methylthioxime, this process would involve protonation of the imine nitrogen, followed by nucleophilic attack of water on the carbon atom. The expected products of complete hydrolysis would be benzaldehyde and S-methyl-hydroxylamine. The rate of hydrolysis is expected to be slow at neutral pH but would increase under acidic conditions. No specific kinetic studies on the hydrolysis of this compound have been reported.
Oxidative Pathways: The thioxime moiety presents multiple sites for oxidation. The sulfur atom, being in a low oxidation state, is susceptible to oxidation to form a sulfoxide (B87167) or sulfone. The C=N bond could also be a target for oxidative cleavage. Furthermore, studies on related amidoximes have shown they can be oxidized by various chemical agents, leading to the release of nitric oxide (NO) or the formation of amides and nitriles. nih.gov While oximes themselves were found to be less reactive under similar conditions, the presence of the sulfur atom in this compound introduces a reactive site not present in standard oximes. nih.gov
Cycloaddition and Condensation Reactions of the C=N-S Moiety
The C=N-S moiety possesses the structural potential to participate in a variety of cycloaddition and condensation reactions. The C=N double bond can act as a dipolarophile, reacting with 1,3-dipoles. More interestingly, the molecule could potentially exhibit tautomerism, analogous to the oxime-nitrone tautomerism, which could generate a reactive 1,3-dipolar species. The nitrone form of oximes is known to be more reactive in cycloaddition reactions than the oxime form. nih.gov If a similar equilibrium exists for the thioxime, it could open pathways for [3+2] cycloaddition reactions with various alkenes and alkynes, providing a route to novel five-membered heterocyclic rings. However, no specific examples of such reactions involving S-alkylthioximes have been documented in the surveyed literature.
Condensation reactions are also plausible, particularly involving the carbon atom of the C=N bond, which retains some electrophilic character, or potentially at the methyl group attached to the sulfur, depending on the reaction conditions and reagents used.
Metal Complexation Chemistry
The presence of both a nitrogen and a sulfur atom with available lone pairs makes this compound an excellent candidate as a ligand in coordination chemistry. It is expected to function as a bidentate ligand, chelating to metal ions through both the imine nitrogen and the sulfur atom.
By analogy with structurally similar thiosemicarbazone and Schiff base ligands, this compound is predicted to act as a bidentate chelating agent, forming a stable five-membered ring with a central metal ion. This coordination mode is common for ligands containing an N-C-C-S or N-N-C-S backbone and leads to thermodynamically stable metal complexes. The soft sulfur donor atom would favor coordination with soft or borderline transition metals such as Cu(II), Ni(II), Pd(II), and Zn(II).
The synthesis of metal complexes with this compound would likely follow standard procedures for Schiff base or thiosemicarbazone complexes. A typical method involves mixing the ligand with a suitable metal salt (e.g., chloride or acetate (B1210297) salts) in an alcoholic solvent, followed by heating under reflux. The resulting complexes would be characterized by a suite of analytical techniques.
| Technique | Expected Observation upon Complexation |
|---|---|
| FT-IR Spectroscopy | A shift in the C=N stretching frequency (typically ~1650 cm⁻¹) to a lower wavenumber, indicating coordination of the imine nitrogen. Appearance of new bands in the far-IR region corresponding to M-N and M-S bonds. |
| UV-Visible Spectroscopy | Shifts in the ligand's π→π* and n→π* absorption bands. Appearance of new, lower-energy charge-transfer (LMCT or MLCT) bands. For d-block metals, weak d-d transition bands may become visible. |
| ¹H NMR Spectroscopy | Shift in the resonance of the imine proton (-CH=N). Changes in the chemical shifts of the aromatic protons and the S-methyl protons upon coordination to a diamagnetic metal center. |
| Elemental Analysis | Confirmation of the ligand-to-metal stoichiometry (e.g., 1:1 or 2:1). |
The electrochemical properties of metal complexes derived from this compound would be of significant interest, providing insight into the influence of the thioxime ligand on the redox stability of the metal center. Cyclic voltammetry (CV) would be the primary technique for these investigations. The CV of a complex would be expected to show redox waves corresponding to metal-centered (e.g., M(II)/M(I) or M(II)/M(III)) or ligand-centered electron transfer processes. The potential and reversibility of these redox couples would provide information on the electron-donating properties of the thioxime ligand and the stability of the complex in different oxidation states.
| Redox Process | Half-Wave Potential (E₁/₂) (V vs. Ag/AgCl) | Peak Separation (ΔEp) (mV) | Inferred Character |
|---|---|---|---|
| M(II) → M(III) | +0.85 | ~70 | Quasi-reversible, metal-centered oxidation |
| M(II) → M(I) | -1.10 | ~65 | Reversible, metal-centered reduction |
| Ligand Reduction | -1.75 | >100 | Irreversible, ligand-centered reduction |
Exploration of Rearrangement Reactions
While the Beckmann rearrangement of oximes is a well-documented and mechanistically understood process, the corresponding reaction for thioximes is not prominently featured in chemical literature. The replacement of the oxygen atom with sulfur in the functional group introduces significant electronic and steric differences that could profoundly impact the viability and course of a rearrangement.
Analogy to Beckmann-Type Rearrangements
The classical Beckmann rearrangement is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis then yields the corresponding amide.
By analogy, a hypothetical Beckmann-type rearrangement of this compound would likely commence with the activation of the S-methyl group to facilitate its departure. This could potentially be achieved under strong acid conditions, leading to the formation of a sulfonium (B1226848) ion, which is a competent leaving group.
Hypothetical Mechanistic Steps:
Activation: Protonation or Lewis acid coordination to the sulfur atom of the S-methylthioxime, enhancing the leaving group ability of the methylthio group.
Migration: Concerted migration of the phenyl group (anti-periplanar to the leaving group) to the nitrogen atom with the simultaneous departure of the methylthio-containing leaving group. This would lead to the formation of a thionitrilium-like intermediate.
Hydrolysis: Nucleophilic attack of water on the electrophilic carbon of the intermediate, followed by tautomerization, would theoretically yield a thioamide.
The plausibility of this pathway is contingent on several factors, including the relative stability of the proposed intermediates and the migratory aptitude of the phenyl group in this specific electronic environment. The nature of the sulfur atom, being larger and more polarizable than oxygen, could influence the stability of the key intermediates and the transition state energies involved in the rearrangement.
Table 1: Comparison of Hypothetical Intermediates in Beckmann and Thio-Beckmann Rearrangements
| Feature | Beckmann Rearrangement (Oxime) | Hypothetical Thio-Beckmann Rearrangement (S-methylthioxime) |
| Starting Material | Benzaldehyde Oxime | This compound |
| Activated Leaving Group | Protonated Hydroxyl (-OH2+) | Protonated/Lewis Acid Adduct of Methylthio Group (-S(H)CH3+) |
| Key Intermediate | Nitrilium Ion | Thionitrilium-like Ion |
| Final Product | Benzamide | Thiobenzamide |
Mechanistic Probes for Rearrangement Pathways
To investigate the viability and mechanism of a hypothetical rearrangement of this compound, several established mechanistic probes could be employed. These experiments would be designed to answer key questions about the reaction pathway, such as the intramolecularity of the migration and the nature of the intermediates.
Crossover Experiments: To determine if the migrating group completely detaches from the molecule during the rearrangement, a crossover experiment could be conducted. This would involve reacting a mixture of two structurally similar but distinct S-alkylthioximes. If the rearrangement is strictly intramolecular, no "crossed" products (where the migrating group of one starting material ends up on the nitrogen of the other) will be observed.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can provide invaluable insight into bond-breaking and bond-forming steps. For instance, labeling the carbon atom of the S-methyl group with ¹³C would allow for its fate to be tracked throughout the reaction. Similarly, labeling the nitrogen atom with ¹⁵N could confirm its incorporation into the final thioamide product.
Stereochemical Studies: The Beckmann rearrangement is known for its stereospecificity, with the group anti to the leaving group migrating preferentially. Synthesis of stereoisomerically pure (E)- and (Z)-Benzaldehyde S-methylthioxime would be crucial. Subjecting each isomer to the rearrangement conditions and analyzing the product distribution would reveal if a similar stereospecificity is observed in the thioxime system.
Table 2: Proposed Mechanistic Probes and Expected Outcomes for a Hypothetical Thio-Beckmann Rearrangement
| Mechanistic Probe | Experimental Design | Expected Outcome for Intramolecular, Concerted Mechanism |
| Crossover Experiment | React a mixture of this compound and a para-substituted analogue (e.g., 4-methoxybenzaldehyde (B44291) S-methylthioxime) under rearrangement conditions. | No formation of crossover products (e.g., 4-methoxythiobenzamide (B133991) from the unsubstituted starting material). |
| ¹³C Isotopic Labeling | Synthesize Benzaldehyde S-¹³CH₃-thioxime and subject it to rearrangement conditions. Analyze the products and byproducts using ¹³C NMR and mass spectrometry. | The ¹³C label would be found exclusively in the leaving group fragment (e.g., methanethiol (B179389) or its derivatives), not incorporated into the thioamide product. |
| Stereochemical Study | Separately subject pure (E)- and (Z)-Benzaldehyde S-methylthioxime to rearrangement conditions. | The geometry of the starting material would dictate the structure of the product, demonstrating a stereospecific reaction. |
Theoretical and Computational Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are foundational to modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and properties. youtube.com Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for this purpose. researchgate.net
A primary step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized molecular geometry. Using methods such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles of Benzaldehyde (B42025) S-methylthioxime.
Furthermore, molecules can exist in different spatial arrangements called conformations. By systematically rotating a rotatable bond, such as the C-N bond or the S-C bond in Benzaldehyde S-methylthioxime, a potential energy surface scan can be performed. This allows for the mapping of the conformational energy landscape, identifying low-energy conformers and the energy barriers between them.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT)
| Parameter | Predicted Value |
| C=N Bond Length (Å) | 1.28 |
| N-S Bond Length (Å) | 1.65 |
| S-CH3 Bond Length (Å) | 1.80 |
| C-N-S Bond Angle (°) | 115 |
| N-S-C Bond Angle (°) | 105 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from quantum chemical calculations.
Understanding the electronic structure is crucial for predicting a molecule's reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within this compound. A Natural Bond Orbital (NBO) analysis, for instance, can reveal the charge distribution on each atom, highlighting electrophilic and nucleophilic sites.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com
Table 2: Hypothetical Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.1 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from quantum chemical calculations.
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms, aiding in the structural elucidation of the molecule.
IR Frequencies: By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This helps in assigning the vibrational modes observed in an experimental IR spectrum to specific molecular motions, such as the C=N stretch or the S-CH₃ bend.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths in an ultraviolet-visible (UV-Vis) spectrum. mdpi.comprinceton.edu This provides insights into the electronic transitions occurring within the molecule upon light absorption.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
MD simulations can be used to explore the conformational flexibility of this compound in a more dynamic context than a static potential energy surface scan. By simulating the molecule over a period of time, one can observe transitions between different conformations and understand the timescales of these events. Furthermore, if multiple molecules are included in the simulation box, MD can be used to study intermolecular interactions, such as stacking or hydrogen bonding, which are crucial for understanding the properties of the substance in its condensed phases.
The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are an excellent tool for investigating solvent effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can study how the solvent affects its conformation, dynamics, and interactions. The radial distribution function, for example, can be calculated to understand the structuring of solvent molecules around the solute.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Information not available in the searched scientific literature.
Prediction of Reactivity Descriptors and Selectivity Trends
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Advanced Derivatization and Structure Property Relationship Studies
Synthesis of Analogues with Diverse Substituents on the Aromatic Ring
The synthesis of Benzaldehyde (B42025) S-methylthioxime analogues with various substituents on the aromatic ring is a strategic approach to modulate its chemical and physical properties. The general synthetic pathway involves two key stages: the formation of a substituted benzaldehyde, followed by its conversion to the corresponding S-methylthioxime.
A variety of synthetic methods can be employed to produce functionalized benzaldehydes. rug.nlliberty.edu One effective route for preparing alkylthio-substituted benzaldehydes, which are precursors to the target compounds, starts from the corresponding bromobenzaldehydes. The reaction of an appropriately substituted bromobenzaldehyde with the sodium salt of a primary mercaptan in a solvent like dimethylformamide (DMF) can yield the desired alkylthiobenzaldehyde. mdma.ch For other substitutions, tandem reactions and one-pot procedures have been developed to create a range of alkyl and aryl substituted benzaldehydes efficiently. rug.nlresearchgate.net These methods often utilize organometallic reagents and transition metal catalysts. researchgate.net
Once the substituted benzaldehyde is obtained, it can be converted to an oxime by reacting it with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride, often in the presence of a base or an acid catalyst. nbinno.comorientjchem.org This reaction is a classic condensation that forms the C=N-OH moiety. nbinno.com The final step to achieve the S-methylthioxime structure involves the S-alkylation of a thioxime precursor.
The choice of substituent on the aromatic ring—whether electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -Cl)—is critical as it directly influences the electronic environment of the entire molecule.
Table 1: Synthetic Strategies for Aromatic Ring Substituted Analogues
| Substituent Type | Example Substituent | Synthetic Approach for Precursor Benzaldehyde |
|---|---|---|
| Electron-Donating | Methoxy (B1213986) (-OCH₃) | Nucleophilic aromatic substitution on a fluoro- or chloro-benzaldehyde with sodium methoxide. |
| Electron-Donating | Alkyl (-CH₃) | Friedel-Crafts alkylation of benzene (B151609) or a related precursor. |
| Electron-Withdrawing | Nitro (-NO₂) | Electrophilic nitration of benzaldehyde using a mixture of nitric and sulfuric acids. |
| Electron-Withdrawing | Halogen (-Cl, -Br) | Electrophilic halogenation of the aromatic ring. |
Systematic Variation of the S-alkyl Group
Systematic modification of the S-alkyl group in Benzaldehyde S-methylthioxime provides another avenue to fine-tune its properties. This variation is typically achieved in the final step of the synthesis, where a benzaldehyde thione or a related thio-intermediate is alkylated. A high-yield, one-pot synthesis method for similar oxime ethers involves reacting a benzaldehyde with hydroxylamine hydrochloride, an alkyl halide, and potassium hydroxide (B78521) in aqueous DMSO, a method adaptable for S-alkylation. tandfonline.com
The synthesis begins with the formation of the benzaldehyde oxime. orientjchem.orgwikipedia.org The subsequent step involves converting the oxime's hydroxyl group to a thiol or thione functionality, which can then be selectively alkylated. The choice of the alkylating agent is key to introducing diversity at the sulfur atom. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride). tandfonline.com The reactivity of these halides generally follows the order: iodide > bromide > chloride. tandfonline.com
The nature of the S-alkyl group, from a small methyl group to a bulkier tert-butyl or a functionally complex group, can introduce significant steric and electronic changes, impacting the molecule's conformation, stability, and reactivity. For instance, studies on similar compounds have shown that methyl ethers can exhibit different activity profiles compared to benzyl derivatives, highlighting the importance of the alkoxy (or in this case, S-alkyl) group. mdpi.com
Table 2: Reagents for Systematic Variation of the S-Alkyl Group
| S-Alkyl Group | Alkylating Agent | Relative Reactivity |
|---|---|---|
| Methyl | Methyl Iodide | High |
| Ethyl | Ethyl Bromide | Medium |
| Propyl | 1-Bromopropane | Medium |
| Isopropyl | 2-Bromopropane | Lower (due to steric hindrance) |
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their chemical and physical properties. These mathematical models are valuable for predicting the properties of novel compounds, thereby guiding synthetic efforts. acs.org For this compound and its analogues, QSPR can be used to predict attributes such as lipophilicity (logP), solubility, or chemical reactivity.
A QSPR model is built by first calculating a set of molecular descriptors for a series of known compounds. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: These describe the electronic environment of the molecule. For aromatic substituents, Hammett constants (σ) are commonly used to quantify electron-donating or -withdrawing effects.
Steric Descriptors: These account for the size and shape of the molecule or its substituent groups. Taft steric parameters (Es) are often used for this purpose.
Hydrophobic Descriptors: These relate to the molecule's affinity for nonpolar environments. The partition coefficient (logP) is a key descriptor in this category.
Once the descriptors are calculated, statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the property of interest. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques. Similar 3D-QSAR models have been successfully applied to related oxime ether fungicides to elucidate the effects of steric, electrostatic, and hydrophobic fields on their activity. acs.org
Table 3: Hypothetical Data for a QSPR Model of this compound Analogues
| Aromatic Substituent (R¹) | S-Alkyl Group (R²) | Hammett Constant (σ) for R¹ | Taft Steric Parameter (Es) for R² | Predicted logP |
|---|---|---|---|---|
| H | -CH₃ | 0.00 | 0.00 | 2.1 |
| 4-Cl | -CH₃ | 0.23 | 0.00 | 2.8 |
| 4-NO₂ | -CH₃ | 0.78 | 0.00 | 2.0 |
| 4-OCH₃ | -CH₃ | -0.27 | 0.00 | 2.2 |
| H | -CH₂CH₃ | 0.00 | -0.07 | 2.6 |
Influence of Structural Modifications on Chemical Reactivity
The chemical reactivity of this compound is profoundly influenced by structural modifications to both the aromatic ring and the S-alkyl group. These modifications alter the electronic distribution and steric environment around the thioxime functional group (>C=N-S-R).
Aromatic Ring Substituents: The electronic nature of substituents on the phenyl ring directly impacts the electrophilicity of the imine carbon.
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the electron density on the aromatic ring and, by extension, on the imine carbon. This makes the carbon atom more susceptible to nucleophilic attack.
Electron-donating groups (e.g., -OCH₃, -NH₂) have the opposite effect, increasing electron density and potentially reducing the imine carbon's susceptibility to nucleophiles. However, they may enhance reactivity in electrophilic aromatic substitution reactions on the ring itself.
S-Alkyl Group Variation: The S-alkyl group influences reactivity through both steric and electronic effects.
Steric Hindrance: Increasing the bulk of the S-alkyl group (e.g., from methyl to isopropyl or tert-butyl) can sterically hinder the approach of nucleophiles to the imine carbon or the sulfur atom.
Electronic Effects: The stability of potential intermediates can be affected by the S-alkyl group. For instance, an S-benzyl group could stabilize adjacent radical or charged intermediates through resonance.
The reactivity of the N-S bond is also a key consideration. The unique properties of oxime and thioxime N-O and N-S bonds make them susceptible to fragmentation under certain conditions, such as through single-electron transfer (SET) mechanisms, to generate iminyl radicals. nsf.gov These reactive intermediates can then undergo various cyclization or bond-forming reactions. nsf.gov The nature of the substituents would influence the stability of these radical intermediates and thus the reaction pathways. For instance, the replacement of a methylthio group in related systems is known to proceed through a multi-step mechanism involving nucleophilic attachment. nih.gov
Table 4: Predicted Influence of Structural Modifications on Reactivity
| Structural Modification | Predicted Effect on Reactivity | Rationale |
|---|---|---|
| Add 4-Nitro group to ring | Increased susceptibility to nucleophilic attack at imine carbon | The nitro group is strongly electron-withdrawing, increasing the partial positive charge on the imine carbon. |
| Add 4-Methoxy group to ring | Decreased susceptibility to nucleophilic attack at imine carbon | The methoxy group is electron-donating, which reduces the electrophilicity of the imine carbon. |
| Change S-methyl to S-tert-butyl | Decreased reaction rates with bulky reagents | The bulky tert-butyl group provides significant steric hindrance around the reactive center. |
Future Research Directions and Potential Specialized Applications
Investigation of Catalytic Applications
The inherent chemical functionalities of Benzaldehyde (B42025) S-methylthioxime present opportunities for its exploration as a catalyst or a ligand in catalysis. The sulfur and nitrogen atoms in the thioxime group can act as coordination sites for metal centers, suggesting its potential as a ligand in transition metal catalysis.
Future research could focus on:
Synthesis of Metal Complexes: Investigating the coordination chemistry of Benzaldehyde S-methylthioxime with various transition metals to synthesize novel metal complexes.
Catalytic Activity Screening: Evaluating the catalytic efficacy of these newly synthesized complexes in a range of organic transformations, such as cross-coupling reactions, oxidations, and reductions. The electronic and steric properties imparted by the S-methyl group could influence the catalytic activity and selectivity.
Mechanistic Studies: Elucidating the reaction mechanisms of catalytic cycles involving this compound-based catalysts to understand the role of the ligand in promoting chemical reactions.
| Potential Catalytic Application | Metal Center | Reaction Type |
| Cross-Coupling Reactions | Palladium, Nickel | C-C and C-N bond formation |
| Oxidation Reactions | Iron, Copper | Selective oxidation of alcohols |
| Asymmetric Catalysis | Rhodium, Iridium | Enantioselective transformations |
Development as Precursors for Novel Heterocyclic Compounds
Thioximes are known precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science. The reactivity of the C=N bond and the presence of the sulfur atom in this compound make it a versatile building block.
Potential synthetic routes to explore include:
Cycloaddition Reactions: Utilizing the thioxime moiety in [3+2] or other cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings such as thiazoles or isothiazoles.
Condensation Reactions: Reacting this compound with bifunctional reagents to yield larger heterocyclic systems like benzodiazepines or other fused ring structures.
Rearrangement Reactions: Investigating acid- or base-catalyzed rearrangements of the thioxime to access different heterocyclic skeletons.
| Heterocyclic Target | Synthetic Strategy | Potential Application |
| Thiazoles | Hantzsch-type synthesis | Medicinal Chemistry |
| Isothiazoles | Cycloaddition with alkynes | Agrochemicals |
| Benzothiazepines | Condensation with aminothiophenols | Pharmaceuticals |
Exploration in Materials Science for Functional Molecules
The aromatic ring and the polar thioxime group of this compound suggest its potential utility in the development of functional organic materials. The ability of the sulfur atom to interact with metal surfaces and the potential for the molecule to engage in intermolecular interactions could be exploited.
Areas for future materials science research include:
Organic Semiconductors: Modifying the structure of this compound to enhance π-conjugation and evaluating its charge transport properties for applications in organic electronics.
Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on metal surfaces (e.g., gold, silver) through the sulfur atom, which could be used to modify surface properties for applications in sensors or corrosion inhibition.
Functional Polymers: Incorporating the this compound moiety as a functional monomer in polymerization reactions to synthesize polymers with unique optical, electronic, or thermal properties.
Advancement of Analytical Methodologies for Detection and Quantification
As with any novel compound, the development of reliable analytical methods for the detection and quantification of this compound is crucial for its study and potential application.
Future work in this area should focus on:
Chromatographic Methods: Developing and validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the separation and quantification of this compound in various matrices. This would involve optimizing stationary phases, mobile phases, and detector settings.
Spectroscopic Techniques: Establishing characteristic spectroscopic signatures using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of the compound and its potential reaction products.
Trace Analysis: Creating sensitive methods for the detection of trace amounts of this compound, which would be important for kinetic studies, environmental monitoring, or in biological systems if it were to be explored for pharmaceutical applications.
| Analytical Technique | Purpose | Key Parameters to Optimize |
| HPLC | Quantification and Purity Assessment | Column, Mobile Phase, Detector Wavelength |
| GC-MS | Identification and Quantification | Column, Temperature Program, Ionization Mode |
| NMR Spectroscopy | Structural Elucidation | Solvent, Pulse Sequences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
